molecular formula C16H12N4O4 B2992879 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide CAS No. 1209287-42-2

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2992879
CAS No.: 1209287-42-2
M. Wt: 324.296
InChI Key: AWQHQSCJHBNDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxol (benzodioxole) moiety fused to an isoxazole ring, which is further linked via a methylene bridge to a pyrazine-2-carboxamide group. This structure combines multiple pharmacophoric elements: the benzodioxole group is associated with metabolic stability and π-π interactions, the isoxazole ring contributes to rigidity and hydrogen bonding, and the pyrazine carboxamide may enhance solubility and target binding.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-16(12-8-17-3-4-18-12)19-7-11-6-14(24-20-11)10-1-2-13-15(5-10)23-9-22-13/h1-6,8H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQHQSCJHBNDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl group. This group can be synthesized through a series of reactions involving benzene derivatives and oxygen-containing compounds. The isoxazole ring is then introduced using appropriate reagents and reaction conditions, followed by the incorporation of the pyrazine-2-carboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it may be evaluated for its therapeutic potential. It could be used in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of benzodioxole, isoxazole, and pyrazine carboxamide groups. Key comparisons include:

Compound Name / ID Core Structure Substituents or Modifications Molecular Weight Key Features Reference
Target Compound Isoxazole + benzodioxole + pyrazine carboxamide N/A ~381.4* Combines rigidity (isoxazole), metabolic stability (benzodioxole), and polar interactions (pyrazine carboxamide). [15], [16]
N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide Isoxazole + 4-methoxyphenyl + pyrazine carboxamide 4-Methoxyphenyl instead of benzodioxole ~352.3 Methoxy group enhances electron density but reduces metabolic stability compared to benzodioxole. [15]
N-(Benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide Isoxazole + benzodioxole + acetamide Acetamide instead of pyrazine carboxamide 340.3 Acetamide lacks pyrazine’s hydrogen-bonding capacity, potentially reducing target affinity. [16]
Compound 5a (Journal of Applied Pharmaceutical Science) Penta-2,4-dienamide + triazole Flexible dienamide chain and triazole group ~380.3* Greater flexibility but reduced stability compared to rigid isoxazole. [1]
Compound 94 (PhD Course in Experimental Medicine) Thiazole + pyridine + cyclopropane carboxamide Cyclopropane carboxamide and thiazole ~380.4 Cyclopropane enhances steric effects; thiazole offers distinct electronic properties. [9]

*Estimated based on molecular formula.

Key Observations :

  • Benzodioxole vs. Aryl Substituents : Replacing benzodioxole with 4-methoxyphenyl (as in [15]) reduces metabolic stability due to the absence of the methylenedioxy group, which is resistant to oxidative degradation .
  • Pyrazine Carboxamide vs. Acetamide : The pyrazine ring in the target compound likely improves solubility and π-stacking interactions compared to acetamide derivatives (e.g., [16]) .
  • Isoxazole vs. Other Heterocycles : Isoxazole’s rigidity and hydrogen-bonding capacity differentiate it from more flexible analogs like penta-2,4-dienamide ([1]) or bulkier systems like thiazole ([9]).
Physicochemical Properties

Limited data are available for the target compound, but analogs suggest trends:

  • Melting Points : Benzodioxole-containing compounds (e.g., [1], [3]) exhibit high melting points (191–233°C), attributed to strong intermolecular interactions. The target compound likely shares this trend.
  • Yields : Pyrazine carboxamides synthesized via coupling reagents (e.g., EDCI/HOBt) show moderate-to-high yields (e.g., 97.9% in [11]), suggesting efficient synthesis for the target compound if similar methods are used.

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its mechanism of action, biochemical properties, and relevant case studies.

Target of Action
The primary target of this compound is tubulin , a key protein in microtubule dynamics. The compound modulates microtubule assembly, leading to significant implications for cell cycle regulation.

Mode of Action
The compound suppresses tubulin polymerization and stabilizes microtubule structures, which results in cell cycle arrest at the S phase. This action is crucial in inhibiting the proliferation of cancer cells, making it a potential therapeutic agent in oncology.

Growth Inhibition
this compound has demonstrated potent growth inhibition against various human cancer cell lines. For instance, studies have shown that it effectively inhibits the growth of breast cancer cells (MCF-7 and MDA-MB-231), with significant cytotoxic effects observed at specific concentrations .

Cellular Effects
The compound's interaction with tubulin not only affects cell division but also induces apoptosis in cancer cells. This dual action enhances its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity Description References
Growth InhibitionPotent inhibition of various cancer cell lines including MCF-7 and MDA-MB-231,
Apoptosis InductionInduces programmed cell death in treated cancer cells
Microtubule StabilizationStabilizes microtubules leading to cell cycle arrest
Antioxidant PropertiesExhibits antioxidant activity due to the presence of benzo[d][1,3]dioxole moiety

Detailed Research Findings

Recent studies have highlighted the compound's effectiveness as a potential treatment for breast cancer. In laboratory settings, it was found to synergize with doxorubicin, a standard chemotherapeutic agent, enhancing cytotoxicity against resistant cancer cell lines. The combination therapy showed improved outcomes compared to doxorubicin alone, indicating a promising avenue for further research .

Additionally, the compound's unique structure allows for diverse interactions within biological systems. The benzo[d][1,3]dioxole moiety contributes to its antioxidant properties, which may play a role in mitigating oxidative stress associated with cancer progression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide and structurally related compounds?

  • Answer: Synthesis typically involves multi-step protocols, including:

  • Condensation reactions for isoxazole ring formation (e.g., reacting hydroxylamine derivatives with diketones or alkynes under acidic conditions) .
  • Mannich reactions or alkylation to introduce the pyrazine carboxamide moiety, often using pyrazine-2-carbonyl chloride as an acylating agent .
  • Cyclization and purification via column chromatography or recrystallization, with yields ranging from 50–70% depending on steric and electronic effects .
    • Key challenges: Solubility issues during coupling steps and regioselectivity in isoxazole formation require optimization of solvent systems (e.g., DMF/THF mixtures) and catalysts (e.g., ytterbium triflate) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Answer:

  • 1H/13C NMR spectroscopy to confirm regiochemistry of the isoxazole and pyrazine rings, with characteristic shifts for benzo[d][1,3]dioxole protons (~6.8–7.1 ppm) and pyrazine carboxamide carbonyls (~165–170 ppm) .
  • High-resolution mass spectrometry (HR-MS) for molecular ion validation, with fragmentation patterns indicative of isoxazole ring cleavage .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, using software like Mercury for packing analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its selectivity for target proteins?

  • Answer:

  • In vitro assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinase domains or GPCRs). For example, pyrazine carboxamides have shown NMDA receptor antagonism via GluN2A subunit interactions .
  • Selectivity profiling: Screen against panels of related receptors/enzymes (e.g., kinase selectivity panels) to identify off-target effects. AC220, a structurally related FLT3 inhibitor, exemplifies this approach .
  • Cellular models: Use primary neuron cultures or cancer cell lines (e.g., HL-60 for leukemia) to assess functional activity, with IC50 values normalized to controls like staurosporine .

Q. What strategies resolve contradictions between computational predictions (e.g., docking) and experimental bioactivity data?

  • Answer:

  • Re-evaluate docking parameters: Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models to better reflect physiological conditions. highlights discrepancies in DFT-calculated vs. experimental bond angles .
  • Experimental validation: Perform alanine scanning mutagenesis on target proteins to confirm critical binding residues. For example, MPX-004’s NMDA receptor antagonism was validated via site-directed mutagenesis of GluN2A .
  • Dynamic simulations: Run molecular dynamics (MD) simulations (>100 ns) to assess conformational stability of ligand-receptor complexes .

Q. How can researchers optimize pharmacokinetic (PK) properties, such as solubility and metabolic stability, for in vivo studies?

  • Answer:

  • Structural modifications: Introduce hydrophilic groups (e.g., morpholine or piperazine) to the pyrazine ring to enhance aqueous solubility, as seen in AC220’s design .
  • Prodrug approaches: Mask polar groups (e.g., carboxamide) with ester or amide prodrugs, cleaved in vivo by esterases .
  • Microsomal stability assays: Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide deuteration or fluorination to block degradation .

Q. What role do the isoxazole and pyrazine moieties play in target binding and physicochemical properties?

  • Answer:

  • Isoxazole: Serves as a rigid, planar scaffold for π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets). Its electronegative oxygen participates in hydrogen bonding .
  • Pyrazine carboxamide: Enhances solubility via hydrogen bonding with solvent and polar protein pockets. The carboxamide group is critical for anchoring to backbone amides in target proteins .
  • Trade-offs: Increased hydrophilicity from pyrazine may reduce blood-brain barrier penetration, necessitating lipophilic countermoieties (e.g., benzo[d][1,3]dioxole) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Answer:

  • Assay standardization: Normalize viability assays (e.g., MTT) using internal controls (e.g., DMSO vehicle) and replicate counts (n ≥ 3) .
  • Cell line profiling: Compare genetic backgrounds (e.g., p53 status in cancer lines) to identify resistance mechanisms. For example, FLT3-ITD mutations confer sensitivity to pyrazine carboxamides .
  • Off-target profiling: Use kinome-wide screening to rule out contributions from unrelated pathways .

Methodological Recommendations

  • Crystallography: For ambiguous electron density maps, employ SHELXL’s twin refinement tools to model disorder .
  • Synthetic yield improvement: Replace traditional heating with microwave-assisted synthesis to reduce reaction times and byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.